alpha-D-Lyxofuranose

Beschreibung

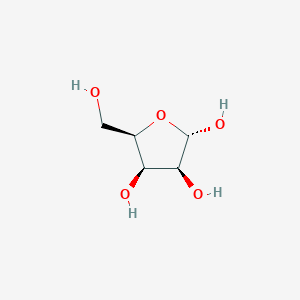

Structure

3D Structure

Eigenschaften

CAS-Nummer |

25545-04-4 |

|---|---|

Molekularformel |

C5H10O5 |

Molekulargewicht |

150.13 g/mol |

IUPAC-Name |

(2S,3S,4R,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol |

InChI |

InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3+,4+,5+/m1/s1 |

InChI-Schlüssel |

HMFHBZSHGGEWLO-STGXQOJASA-N |

SMILES |

C(C1C(C(C(O1)O)O)O)O |

Isomerische SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H](O1)O)O)O)O |

Kanonische SMILES |

C(C1C(C(C(O1)O)O)O)O |

Aussehen |

Solid powder |

Andere CAS-Nummern |

25545-04-4 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

alpha-D-Lyxofuranose |

Herkunft des Produkts |

United States |

Synthesis and Advanced Synthetic Methodologies of Alpha D Lyxofuranose

Stereoselective Synthesis of Alpha-D-Lyxofuranose Scaffolds

The construction of the this compound core with precise control over the stereochemistry at all chiral centers, particularly the anomeric carbon (C-1), is a fundamental challenge. Both classical and modern synthetic methods have been developed to address this, each with its own set of advantages and limitations.

Historically, the synthesis of furanosides has been fraught with challenges, primarily due to the thermodynamic preference for the six-membered pyranose ring form over the five-membered furanose ring. The synthesis of this compound is no exception and presents several key difficulties:

Ring Size Control: Direct synthesis from acyclic precursors often yields a mixture of furanose and pyranose isomers, necessitating complex separation procedures. The equilibrium between the two ring forms can be influenced by solvent and temperature, but achieving high selectivity for the furanose form remains a significant hurdle. cdnsciencepub.comacs.org

Anomeric Stereocontrol: Achieving high stereoselectivity for the α-anomer is challenging. Glycosylation reactions can proceed through various mechanisms (e.g., SN1-like or SN2-like), and controlling the facial selectivity of the nucleophilic attack on the anomeric center is often difficult. nih.govchemrxiv.org The formation of an intermediate oxocarbenium ion can lead to a mixture of α and β anomers. nih.govresearchgate.net

Stability: Furanosides are generally more acid-labile than their pyranoside counterparts, which complicates purification and subsequent transformations that require acidic conditions.

Classical approaches often rely on kinetic control or thermodynamic equilibration to favor the desired furanoside, but these methods frequently result in modest yields and poor stereoselectivity.

Contemporary synthetic chemistry has introduced more refined methodologies to overcome the challenges of anomeric control in furanoside synthesis. These approaches leverage a deeper understanding of reaction mechanisms and stereoelectronic effects.

Neighboring Group Participation: A common strategy involves placing a "participating" protecting group (such as an acetyl or benzoyl group) at the C-2 position. This group can form a cyclic intermediate (e.g., an acetoxonium ion) that blocks one face of the furanose ring, directing the incoming nucleophile to the opposite face to yield predominantly 1,2-trans glycosides. However, to obtain the 1,2-cis relationship of an alpha-lyxofuranoside (where the C1 and C2 substituents are on the same side), non-participating groups like benzyl (B1604629) or silyl (B83357) ethers are required at the C-2 position.

The "Armed-Disarmed" Strategy: This principle exploits the electronic effects of protecting groups on the reactivity of a glycosyl donor. wikipedia.org Donors with electron-donating protecting groups (e.g., benzyl ethers) are considered "armed" and are highly reactive. Donors with electron-withdrawing groups (e.g., benzoyl esters) are "disarmed" and less reactive. This differential reactivity allows for the sequential coupling of different glycosyl units. wikipedia.org

Solvent Effects and Lewis Acids: The choice of solvent can significantly influence the stereochemical outcome of a glycosylation. Solvents like acetonitrile (B52724) are known to favor the formation of β-anomers through the "nitrile effect," though this is not always predictable for 2-deoxy sugars. chemrxiv.org Modern methods employ a wide range of Lewis acids (e.g., TMSOTf, BF3·Et2O) to activate the glycosyl donor, with the specific acid and reaction conditions tuned to favor the desired anomer. nih.gov

Conformational Control: The stereochemical outcome of nucleophilic attack on the intermediate oxocarbenium ion is influenced by the conformation of the five-membered ring. According to Woerpel's model, nucleophilic attack is often preferred on the "inside" face of a folded oxocarbenium ion, with the stereochemistry being controlled by the substituent at the C-3 position. researchgate.net Strategic placement of substituents can therefore be used to direct the formation of the alpha-anomer. researchgate.net

Preparation of Protected this compound Intermediates

The synthesis of complex oligosaccharides or nucleosides from an this compound core requires selectively protected intermediates. These intermediates allow for chemical modifications at specific positions while leaving other reactive sites masked.

The selective protection of the hydroxyl groups at the C-2, C-3, and C-5 positions of lyxofuranose is crucial for its use as a synthetic intermediate. This is typically achieved by exploiting the different reactivities of the primary (at C-5) and secondary (at C-2 and C-3) hydroxyls.

Primary Hydroxyl (C-5) Protection: The C-5 primary hydroxyl is sterically less hindered and generally more nucleophilic than the secondary hydroxyls. nih.gov This allows for its selective protection using bulky reagents. nih.gov

Discrimination between Secondary Hydroxyls: Differentiating between the C-2 and C-3 hydroxyls is more challenging. This often requires the formation of cyclic protecting groups, such as acetals, which can then be regioselectively opened. For instance, a 2,3-O-isopropylidene ketal can be formed and utilized in further synthetic steps.

Stannylene Acetal (B89532) Chemistry: A powerful method for regioselective acylation or alkylation involves the formation of a dibutylstannylene acetal. This intermediate activates a specific hydroxyl group (often C-2 or C-3 depending on the sugar's stereochemistry) towards electrophiles.

Below is a table summarizing common regioselective protection strategies.

| Protecting Group | Target Hydroxyl(s) | Typical Reagents/Conditions | Key Features |

| Trityl (Tr) | C-5 (Primary) | Trityl chloride, pyridine (B92270) | Bulky group, selective for primary alcohols; removable under acidic conditions. |

| Silyl Ethers (TBDMS, TIPS) | C-5 (Primary) | TBDMS-Cl, imidazole | Bulky groups that selectively protect the least hindered hydroxyl. nih.gov |

| Benzylidene Acetal | C-2, C-3 | Benzaldehyde dimethyl acetal, CSA | Forms a cyclic acetal across cis-diols; can be regioselectively opened. nih.gov |

| Pivaloyl (Piv) | Selective acylation | Pivaloyl chloride, pyridine (at low temp.) | Bulky acyl group that can show selectivity for less hindered hydroxyls. nih.gov |

Glycosylation is the critical step in which a glycosyl donor, an activated form of this compound, is coupled with a glycosyl acceptor (an alcohol, another sugar, etc.). nih.gov The key is the presence of a good leaving group at the anomeric position of the donor.

Glycosyl Halides: The Koenigs-Knorr reaction, one of the earliest glycosylation methods, utilizes glycosyl bromides or chlorides activated by silver salts. nih.gov Modern variations use other promoters to generate the reactive intermediate.

Trichloroacetimidates: This popular method involves activating the anomeric hydroxyl group with trichloroacetonitrile (B146778) under basic conditions to form a trichloroacetimidate (B1259523) donor. This donor is then activated for glycosylation by a catalytic amount of a Lewis acid, such as TMSOTf or BF3·Et2O. wikipedia.org

Thioglycosides: S-glycosides are stable, "disarmed" donors that can be activated under specific conditions using promoters like N-iodosuccinimide (NIS) in the presence of an acid like triflic acid (TfOH). wikipedia.org Their stability allows them to be carried through multiple synthetic steps before activation.

Remote Activation: Some strategies involve the activation of the anomeric center through a group located elsewhere on the sugar ring, offering unique selectivity. nih.gov

The choice of donor and activation method is critical for controlling the yield and stereoselectivity of the glycosylation reaction. fu-berlin.de

| Donor Type (Leaving Group) | Typical Promoter/Catalyst | Key Characteristics |

| Bromide/Chloride (-Br, -Cl) | Silver salts (e.g., AgOTf, Ag2CO3) | Highly reactive but can be unstable; classic method. nih.gov |

| Trichloroacetimidate (-OC(CCl3)=NH) | Lewis Acids (e.g., TMSOTf, BF3·Et2O) | Highly reactive, generally good yields; widely used. wikipedia.org |

| Thioalkyl/Thiophenyl (-SR) | NIS/TfOH, DMTST | Stable donors, useful in "armed-disarmed" strategies. wikipedia.org |

| O-Pentenyl (-OCH2CH2CH=CH2) | NIS, I2 | Orthogonal to many other protecting groups; activated by iodonium (B1229267) ions. |

Chiral Pool Applications Derived from Lyxofuranose Precursors

The "chiral pool" refers to the collection of inexpensive, readily available, and enantiomerically pure natural products that can be used as starting materials for the synthesis of complex target molecules. wikipedia.org Sugars, including D-lyxose, are prominent members of this pool. researchgate.net

This compound precursors provide a rigid scaffold with four defined stereocenters (C-1 through C-4). This pre-existing stereochemistry can be transferred to new, more complex molecules, thereby circumventing the need for technically demanding de novo asymmetric synthesis. wikipedia.org

Synthesis of Nucleoside Analogues: The lyxofuranose scaffold is a key component in the synthesis of various nucleosides with potential therapeutic applications. For instance, lyxofuranosyl and 5-deoxylyxofuranosyl derivatives of benzimidazoles have been synthesized and evaluated for antiviral activity against herpesviruses. nih.gov The stereochemistry of the sugar moiety is often critical for biological activity.

Natural Product Synthesis: The tetrahydrofuran (B95107) core of lyxofuranose is a common structural motif in many natural products. Synthetic chemists can utilize lyxofuranose derivatives to construct these complex targets efficiently. For example, chiral pool syntheses starting from sugars like D-ribose have been used to create C-furanosidic inhibitors of the bacterial deacetylase LpxC, which are a promising class of novel antibiotics. researchgate.net

Development of Chiral Ligands and Catalysts: The well-defined three-dimensional structure of lyxofuranose derivatives makes them attractive candidates for the development of chiral ligands used in asymmetric catalysis.

By leveraging the inherent chirality of this compound, chemists can devise more efficient and economical synthetic routes to a wide range of valuable chiral compounds.

Utilization of D-Lyxose as a Chiral Building Block

The use of readily available, enantiomerically pure natural products as starting materials in organic synthesis is a foundational strategy known as "chiral pool synthesis". D-lyxose, a C-2 epimer of D-xylose, is an integral member of this chiral pool. Its four distinct chiral centers provide a rigid stereochemical framework that can be incorporated, in whole or in part, into a new, more complex molecule, thus avoiding the need to establish these stereocenters through more complex asymmetric reactions.

One of the most significant applications of D-lyxose as a chiral building block is in the synthesis of nucleoside analogues, many of which exhibit potent antiviral or anticancer properties. nih.gov The biological activity of these analogues is often critically dependent on the stereochemistry of the sugar moiety. By starting with D-lyxose, chemists can ensure the correct configuration of the carbohydrate portion of the final nucleoside.

For example, a series of 2-substituted alpha-D-lyxofuranosyl benzimidazoles have been synthesized from D-lyxose. nih.gov The general synthetic route involves the initial protection of the hydroxyl groups of D-lyxose, typically through acetylation to form 1,2,3,5-tetra-O-acetyl-D-lyxofuranose. This activated sugar derivative is then coupled with a desired heterocyclic base (a nucleobase or its analogue) in a glycosylation reaction. Subsequent chemical modifications and deprotection steps yield the final target nucleoside analogues. This strategy has been successfully employed to create a variety of D-isomers of these compounds for biological evaluation. nih.gov

The key advantage of this approach is the direct transfer of chirality from the starting material to the product. The stereochemical integrity of the carbon atoms from D-lyxose is maintained throughout the synthetic sequence, providing an efficient and reliable pathway to the desired enantiomerically pure target molecule.

Below is a table summarizing representative transformations starting from D-lyxose, illustrating its role as a chiral building block.

| Starting Material | Key Transformation(s) | Product Class | Application/Significance |

| D-Lyxose | Acetylation, Glycosylation, Deprotection | α-D-Lyxofuranosyl Nucleosides | Antiviral drug discovery nih.gov |

| D-Lyxose | Enzymatic Isomerization | D-Xylulose | Precursor for other rare sugars nih.gov |

| D-Lyxose | Chemical modification | α-Galactosylceramide precursors | Immune stimulants, anti-tumor agents |

Asymmetric Synthesis through Lyxofuranose-based Chirality

Beyond serving as a simple scaffold, the inherent chirality of the lyxofuranose ring can be strategically used to influence the stereochemical outcome of reactions at other sites within a molecule. This strategy, known as substrate-controlled asymmetric synthesis, relies on the existing chiral centers to create a diastereomerically biased environment that directs the approach of reagents, leading to the preferential formation of one stereoisomer over another.

A primary example of this principle is seen in stereoselective glycosylation reactions. The synthesis of oligosaccharides requires the precise control of the stereochemistry of the newly formed glycosidic bond. The configuration of this bond (α or β) is influenced by numerous factors, including the structure and protecting groups on the furanoside donor. While specific studies on lyxofuranose are part of the broader field, extensive research on the closely related xylofuranose (B8766934) system demonstrates the power of this approach. For instance, the synthesis of α-xylofuranosides, a challenging 1,2-cis linkage, has been achieved with high stereoselectivity by using a thioglycoside donor with a conformationally restricting protecting group across the C2 and C3 hydroxyls. nih.govacs.org This rigid structure locks the intermediate oxocarbenium ion into a specific conformation that preferentially allows the glycosyl acceptor to attack from the α-face, resulting in the desired α-glycoside. nih.gov The underlying principle—that the fixed stereochemistry and conformation of the furanose ring directs the outcome of the reaction—is directly applicable to this compound derivatives.

Another advanced strategy involves using a carbohydrate derivative as a chiral auxiliary . nih.govresearchgate.net In this approach, the chiral sugar molecule is temporarily attached to an achiral substrate. The sugar auxiliary then directs a stereoselective reaction on the substrate. Finally, the auxiliary is cleaved off, leaving behind an enantiomerically enriched product, and the auxiliary can often be recovered for reuse. wikipedia.org Carbohydrates are well-suited for this role due to their multiple functional groups available for attachment and their rigid chiral structures.

The table below outlines methodologies where furanose-based chirality is used to direct synthetic outcomes, a principle that applies to lyxofuranose derivatives.

| Methodology | Principle | Example Application (using analogous furanosides) | Stereochemical Outcome |

| Substrate-Controlled Glycosylation | The conformation and protecting groups of the lyxofuranose donor direct the approach of the acceptor. | Synthesis of a hexasaccharide fragment of mycobacterial lipoarabinomannan using a conformationally restricted xylofuranoside donor. nih.gov | High α-selectivity for the formation of a 1,2-cis-glycosidic bond. nih.gov |

| Chiral Auxiliary-Directed Reaction | A lyxofuranose derivative is temporarily attached to a prochiral substrate to direct bond formation. | Grignard reaction on an esterified xylofuranose auxiliary to produce a chiral α-hydroxy acid. | Formation of a new stereocenter with high diastereoselectivity. |

These advanced synthetic methodologies underscore the chemical versatility of this compound. By leveraging its inherent, nature-derived chirality, chemists can efficiently construct complex and biologically important molecules with a high degree of stereochemical precision.

Stereochemical and Conformational Analysis of Alpha D Lyxofuranose

Furanose Ring Conformation: Puckering Modes and Pseudorotational Pathways

Furanose rings are not planar but exist in various puckered conformations. These conformations can be described by two main parameters: the puckering amplitude () and the pseudorotational phase angle (). nih.govias.ac.in The pseudorotational model, developed by Altona and Sundaralingam, characterizes the furanose ring pucker in terms of movement around a pseudorotational wheel. nih.govias.ac.in

Furanose rings rapidly interconvert between a multitude of conformers with relatively low energy barriers. nih.gov The puckering modes are typically described as envelope (E) or twist (T) forms, where one or two atoms, respectively, are displaced from the plane of the other ring atoms. ias.ac.incdnsciencepub.com The conformational preferences of furanose rings can be broadly categorized into two main domains on the pseudorotational wheel: the North (N) and South (S) conformations. nih.govnih.gov The North conformation typically corresponds to a phase angle () between approximately 0° and 90°, while the South conformation is between approximately 180° and 270°. nih.gov Intermediate conformations, such as the East (E) and West (W) regions, can also be populated. rsc.org

Studies on furanose rings, including those in nucleosides and nucleotides, have shown that while a two-state N/S equilibrium is common, some modified furanoses can populate an unusual intermediate (E) domain. nih.gov The specific preferred puckering modes and the distribution of conformers along the pseudorotational pathway for alpha-D-Lyxofuranose are influenced by its specific stereochemistry and the presence of hydroxyl groups and other substituents.

Experimental Techniques for Conformational Elucidation (e.g., NMR Coupling Constants, X-ray Diffraction)

Experimental techniques play a crucial role in determining the preferred conformations of furanose rings in this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the analysis of coupling constants, is a powerful tool for studying carbohydrate conformation in solution. researchgate.netunimo.it The magnitudes of vicinal coupling constants () between protons on adjacent ring carbons are dependent on the dihedral angles between the C-H bonds, providing information about the ring's geometry. researchgate.netnd.edu Programs like PSEUROT utilize NMR coupling constant data to determine the sugar pucker and estimate populations of different conformers. researchgate.net

X-ray diffraction crystallography provides detailed structural information about molecules in the solid state, including the precise bond lengths, angles, and the puckering of the furanose ring. researchgate.netdntb.gov.uanih.gov While X-ray data represent a snapshot of the molecule in the crystal lattice, which may differ from its conformation in solution, it offers valuable insights into low-energy conformers and can be used in conjunction with computational methods. researchgate.netnih.govox.ac.uk

Other experimental techniques, such as Circular Dichroism (CD) and Infrared (IR) spectroscopy, can also provide complementary information about the conformational properties of carbohydrate systems, particularly in solution. kent.ac.uk

Influence of Hydroxyl Group Orientation and Substituent Effects on Lyxofuranose Ring Conformation

The orientation of hydroxyl groups and the presence of other substituents significantly influence the conformational preferences of the lyxofuranose ring. Intramolecular hydrogen bonding between hydroxyl groups can stabilize specific ring pucker conformations. nih.gov The stereoelectronic effects associated with hydroxyl groups and other electronegative substituents also play a role in determining the favored conformations. researchgate.netwisc.edu

In cyclic systems like furanoses, the position of substituents (e.g., equatorial vs. axial-like orientations in puckered rings) can affect stability due to steric and electronic interactions. researchgate.netfiveable.me While the concepts of equatorial and axial are most clearly defined in six-membered rings, analogous interactions exist in the more flexible five-membered furanose rings, influencing their puckering preferences. The specific arrangement of hydroxyl groups in this compound, dictated by its lyxo configuration, will lead to a unique set of intramolecular interactions and stereoelectronic effects that collectively determine the favored regions of the pseudorotational itinerary. Substituents, such as protecting groups (e.g., benzyl (B1604629) ethers, isopropylidene groups), can further impact the conformational landscape by introducing steric bulk and altering electronic properties. researchgate.net

Anomeric Effects in this compound Systems

The anomeric effect is a stereoelectronic phenomenon that influences the conformation and reactivity at the anomeric center (C1) of cyclic carbohydrates. researchgate.nete4journal.comwikipedia.org It describes the tendency of an electronegative substituent at the anomeric carbon to prefer an axial or gauche orientation relative to the ring oxygen, rather than the sterically favored equatorial orientation. researchgate.nete4journal.comwikipedia.orgnd.edu This effect is attributed to stabilizing interactions between the lone pair electrons on the endocyclic oxygen and the antibonding orbital of the exocyclic bond at the anomeric carbon (endo-anomeric effect), or between lone pairs on the exocyclic substituent and the antibonding orbital of the C-O bond in the ring (exo-anomeric effect). e4journal.comnd.edursc.org

Exocyclic Side Chain Conformation and its Stereoelectronic Impact

The conformation of the exocyclic side chain is not independent of the ring conformation; there is a coupling between the two. nd.edu Stereoelectronic effects, similar to the gauche effect observed in other systems with adjacent electronegative atoms, can influence the preferred rotamers of the hydroxymethyl group. wisc.eduanucde.info For example, interactions between the oxygen atoms of the ring and the exocyclic hydroxyl group can stabilize certain side chain conformations. nd.edu

The conformation of the exocyclic side chain can also have a stereoelectronic impact on the reactivity of the furanose ring, particularly at the anomeric center. The orientation of the C4-C5 bond and the O5 oxygen can influence the electronic distribution within the ring and affect reactions occurring elsewhere in the molecule. nih.govresearchgate.net Understanding the interplay between ring puckering, anomeric effects, and exocyclic side chain conformation is crucial for a complete picture of the three-dimensional structure and reactivity of this compound.

Computational Chemistry Applications in Alpha D Lyxofuranose Research

Ab Initio and Density Functional Theory (DFT) Calculations for Molecular Geometries

Ab initio and Density Functional Theory (DFT) calculations are widely used to determine the optimized molecular geometries of carbohydrates, including alpha-D-lyxofuranose. These methods aim to find the lowest energy arrangement of atoms in a molecule, providing crucial information about bond lengths, angles, and dihedral angles. Studies on saccharides, including this compound, have employed these computational approaches to explore their structural characteristics. researchgate.netresearchgate.netebi.ac.uk For instance, research has investigated the 13C NMR chemical shifts for this compound at ab initio and DFT levels using basis sets like TZVP, indicating the use of these methods for structural studies. researchgate.netresearchgate.netebi.ac.ukrsc.org The accuracy of molecular structures calculated at levels such as B3LYP(TZVP) has been found to be comparable to those obtained at the MP2(TZVP) level. researchgate.netebi.ac.uk While B3LYP is noted for providing satisfactory molecular geometries, other functionals like PBE0 or Grimme's PBEh-3c method might offer even better results for geometries. google.com

Theoretical Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting spectroscopic parameters such as NMR chemical shifts and vibrational frequencies (IR and CD), which aid in the structural elucidation and conformational analysis of molecules like this compound.

Computational Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction and Validation

Computational prediction of NMR chemical shifts, particularly 1H and 13C, is a powerful tool in carbohydrate research. researchgate.nettoukach.ruacs.org For this compound and other saccharides, 13C NMR chemical shifts have been studied using ab initio and DFT methods. researchgate.netresearchgate.netebi.ac.ukrsc.org Cost-efficient levels of theory for calculating NMR chemical shifts in monosaccharides have been identified, such as B3LYP(TZVP) and BP86(TZVP). researchgate.netebi.ac.uktoukach.ru The gauge-independent atomic orbital (GIAO) method is commonly used in conjunction with DFT for calculating isotropic magnetic shielding constants, which are then converted to chemical shifts. researchgate.netresearchgate.net

Validation of predicted NMR shifts is crucial. Comparisons between calculated and experimental 13C NMR chemical shifts for this compound have been reported. researchgate.netresearchgate.netebi.ac.ukresearchgate.net For example, B3LYP(TZVP) and MP2(TZVP) 13C NMR chemical shift calculations without solvent and rovibrational corrections showed average deviations when compared to measured shifts. researchgate.netebi.ac.uk Using a reference compound structurally similar to saccharides, such as neat methanol, can lead to closer agreement between calculated and measured chemical shifts. researchgate.netebi.ac.ukresearchgate.net Systematic deviations for O1H chemical shifts have been attributed to hydrogen bonding, while solvent effects on C1H shifts were found to be small. researchgate.netebi.ac.uk

Computational methods for NMR prediction are continually being refined, with studies exploring various functional-basis set combinations and the inclusion of solvent effects through implicit or explicit models. researchgate.netresearchgate.netresearchgate.net

Vibrational (IR) and Chiroptical (CD) Spectroscopy Simulations for Conformational Assignment

Simulations of vibrational (IR) and chiroptical (CD) spectra are important for understanding the conformational preferences and assigning structures of carbohydrates. nih.govbeilstein-journals.orgcsic.esacs.orgulpgc.es While the search results mention the use of CD spectroscopy in conformational analysis of related carbohydrate derivatives, direct information on IR and CD simulations specifically for this compound is limited. However, the general principles apply.

Theoretical calculations of vibrational spectra typically start with the Hessian of the system, which provides frequencies and normal modes. scm.com IR intensities are often calculated alongside normal modes. scm.com Chiroptical spectra, such as Circular Dichroism (CD), are particularly sensitive to the three-dimensional structure and conformation of chiral molecules. nih.govacs.org Computational methods can simulate CD spectra for different conformers, and comparison with experimental CD data can help in assigning the dominant conformations in solution. nih.govacs.org Studies on related furanose systems, like D-ribose and 2-deoxy-D-ribose, have utilized quantum chemical calculations coupled with IR, Raman, and VCD spectroscopy to clarify configurational preferences and conformational landscapes. acs.orgulpgc.es The use of CD, in addition to NMR and solution IR, has enabled the classification of conformations adopted by carbopeptoids, including those with alpha-D-lyxo configuration, as hydrogen bonded regular, non-hydrogen bonded regular, and non-hydrogen bonded irregular. beilstein-journals.orgcsic.es

Molecular Dynamics Simulations for Conformational Ensemble Analysis

Molecular dynamics (MD) simulations are powerful tools for exploring the conformational space and dynamics of molecules in solution, providing insights into the ensemble of structures present. nih.govnih.govnih.govelifesciences.orgplos.orgresearchgate.netacs.orgoup.com For carbohydrates like this compound, MD simulations can reveal the flexibility of the furanose ring and the orientation of hydroxylmethyl groups, contributing to a comprehensive understanding of their behavior in different environments. While specific MD studies solely focused on this compound were not prominently found in the search results, MD simulations have been applied to study the conformational dynamics of related furanose-containing systems, such as locked nucleic acid (LNA) duplexes containing modified ribofuranose rings and abasic DNA sites which feature a tetrahydrofuran (B95107) residue as an analog to the natural abasic ribofuranose. nih.govoup.com These studies highlight the capability of MD simulations to capture the dynamic nature and conformational ensembles of furanose rings within larger biomolecular contexts. MD simulations are routinely used to understand the conformational space sampled by molecules in solution. nih.gov Analysis of MD trajectories can involve calculating parameters like root mean square deviation (RMSD) and root mean square fluctuation (RMSF) to characterize structural changes and flexibility. mdpi.com Enhanced sampling methods in MD simulations can be used to overcome energy barriers and explore a wider range of conformations, which is particularly useful for flexible molecules. elifesciences.org

Role of Alpha D Lyxofuranose in Carbohydrate Biochemistry and Glycobiology Research

Glycosidic Linkage Formation and Hydrolytic Stability

The formation of glycosidic linkages is a fundamental reaction in carbohydrate chemistry, connecting monosaccharides to form disaccharides, oligosaccharides, and polysaccharides, or attaching sugars to non-carbohydrate entities to form glycosides and glycoconjugates khanacademy.orgwikipedia.org. This process typically involves the reaction between the anomeric carbon of a cyclic sugar and a hydroxyl or other functional group of an acceptor molecule, often catalyzed by acid or enzymes khanacademy.orgwikipedia.orgfishersci.es. The stereochemical outcome (alpha or beta linkage) is influenced by factors such as the anomeric effect, neighboring group participation, and reaction conditions google.comnih.govmsu.edursc.orgacs.org.

The hydrolytic stability of glycosidic linkages is critical for the biological function and metabolic fate of carbohydrates. Glycosidic bonds can be cleaved by acid-catalyzed hydrolysis or by specific enzymes called glycoside hydrolases (glycosidases) khanacademy.orgwikipedia.orgmsu.edu. The stability of these linkages can vary depending on the monosaccharide components, the type of glycosidic bond (alpha or beta), and the surrounding chemical environment. For instance, glycosyl halides, often used as activated donors in glycosylation reactions, are generally sensitive to hydrolysis rsc.orgacs.org.

While general principles of glycosidic linkage formation and hydrolysis are well-established, specific detailed studies focusing solely on the formation and hydrolytic stability of glycosidic bonds involving alpha-D-lyxofuranose are less extensively documented compared to more common sugars like glucose or ribose. However, the synthesis of derivatives like methyl 2,3-anhydro-alpha-D-lyxofuranoside involves the formation of a methyl glycoside linkage at the anomeric center tandfonline.com. Chemical methods, such as methanesulfonic-acid-catalyzed reactions, have also been employed to achieve ring opening and glycosylation of annulated D-lyxofuranose derivatives, demonstrating the potential for forming glycosidic linkages with a lyxofuranose core researchgate.net. The stability of these specific linkages would be subject to the general principles of glycoside chemistry, influenced by the furanose ring structure and the nature of the aglycone and substituents.

This compound as a Monosaccharide Building Block in Oligosaccharide Synthesis

Oligosaccharide synthesis, whether chemical or enzymatic, presents significant challenges related to controlling regioselectivity (which hydroxyl group reacts) and stereoselectivity (alpha or beta linkage formation) when coupling monosaccharide units google.comnih.govnih.gov. The development of efficient synthetic strategies often relies on the use of appropriately protected monosaccharide building blocks that can be selectively coupled in a step-wise or convergent manner nih.govresearchgate.netacs.org.

Many studies detail the synthesis and use of building blocks derived from various monosaccharides, including glucose, galactose, xylose, arabinose, and mannose, for constructing complex oligosaccharides nih.govresearchgate.netresearchgate.netvapourtec.commpg.deuniv-reims.fr. These building blocks are designed with specific protecting groups and activating functionalities to enable controlled glycosylation reactions.

While this compound is a monosaccharide, its specific application as a direct building block in the synthesis of larger oligosaccharides is not as widely reported as that of other pentoses like ribofuranose or arabinofuranose. However, derivatives of D-lyxofuranose have been synthesized as intermediates in the preparation of other biologically relevant molecules. For instance, methyl 2,3-anhydro-alpha-D-lyxofuranoside serves as an intermediate in the synthesis of C-3 substituted D-arabinose derivatives tandfonline.com. Additionally, synthetic routes to carba-D-lyxofuranose derivatives, which feature a modified sugar core, have utilized protected carba-beta-D-lyxofuranose as a key intermediate for further functionalization researchgate.net. These examples highlight the potential for incorporating lyxofuranose-based structures into more complex molecules, although their direct use in forming standard oligosaccharide chains via glycosidic linkages appears less explored in the provided literature.

Enzymatic Transformations and Biocatalysis Involving Lyxofuranose Substrates

Biocatalysis, utilizing enzymes or whole cells, offers a powerful and often more selective and environmentally friendly alternative to traditional chemical synthesis for various transformations, including those involving carbohydrates tandfonline.comacs.orgnih.govmdpi.comsci-hub.se. Enzymes such as glycoside hydrolases and glycosyltransferases play crucial roles in the synthesis and modification of carbohydrate structures in biological systems and are increasingly employed in in vitro biocatalytic applications google.comnih.govkhanacademy.orgwikipedia.orgmsu.edursc.org.

Glycoside hydrolases catalyze the hydrolysis of glycosidic bonds, while glycosyltransferases form these linkages, typically using activated sugar donors like nucleotide sugars google.comwikipedia.orgrsc.org. The specificity of these enzymes towards particular monosaccharide substrates, anomeric configurations, and linkage positions is a key feature exploited in biocatalysis.

Research has identified and characterized enzymes that act on various furanose-containing substrates, such as enzymes involved in the metabolism of ribofuranose and arabinofuranose derivatives expasy.orggenome.jpnih.gov. For example, human deoxycytidine kinase can act as a phosphorylase on deoxyribonucleosides, yielding deoxy-alpha-D-ribofuranose-1-phosphate nih.gov. Enzymes from Mycobacterium species are involved in the epimerization of ribofuranose to arabinofuranose derivatives genome.jp.

Integration into Complex Glycoconjugate Architectures and their Recognition Studies

Glycoconjugates, molecules in which carbohydrates are covalently linked to proteins, lipids, or other non-carbohydrate entities, are ubiquitous in biological systems and play critical roles in cell recognition, signaling, immune responses, and host-pathogen interactions researchgate.netnih.govmdpi.comuni.luoup.com. The diverse structures of the glycan components of glycoconjugates are key determinants of their biological functions and their recognition by specific receptors, antibodies, and other proteins researchgate.netnih.govoup.com.

Research into glycoconjugate architecture involves understanding how monosaccharide units are assembled and linked, including the formation of complex branched structures. Studies on the recognition of glycoconjugates aim to elucidate the molecular interactions (e.g., hydrogen bonds, CH-π interactions) that govern binding specificity nih.gov. Furanose residues, such as galactofuranose and arabinofuranose, are found in various biologically important glycoconjugates, particularly in the cell walls of bacteria and fungi, where they are involved in host-pathogen interactions and immune modulation researchgate.netnih.govmdpi.comoup.com.

The synthesis of well-defined glycoconjugates is essential for studying their biological roles and exploring their potential as therapeutic agents or diagnostics nih.govnih.govmdpi.com. This often involves synthesizing the glycan portion using chemical or chemoenzymatic methods and then conjugating it to the desired protein or lipid scaffold.

Derivatives and Analogues of Alpha D Lyxofuranose: Synthesis and Research Applications

Synthesis of Lyxofuranosyl Nucleosides and Nucleotides

Lyxofuranosyl nucleosides, where a nucleobase is attached to the lyxofuranose sugar, are of interest due to their structural similarity to natural nucleosides and the potential for unique biological interactions. The synthesis of these compounds typically involves forming a glycosidic bond between the lyxofuranose moiety and a protected nucleobase.

Chemical Glycosylation Strategies for Nucleoside Construction

Chemical glycosylation is a primary method for constructing lyxofuranosyl nucleosides. This involves coupling a suitably protected lyxofuranose sugar donor with a silylated nucleobase acceptor. For instance, alpha-anomers of lyxofuranosyl nucleosides have been prepared by glycosylation of purine (B94841) and pyrimidine (B1678525) aglycons with tetra-O-acetyl-alpha-D-lyxofuranose, followed by removal of protecting groups. nih.govresearchgate.net Modified Vorbrüggen procedures, using 2,3,5-tri-O-acetylglycofuranosyl nucleosides prepared from 1,2,3,5-tetra-O-acetylglycosides, have also been employed. acs.org The anomeric configuration of the resulting nucleoside is a critical aspect, often predominantly yielding the trans isomer relative to the 1'-heterocyclic moiety and the 2'-OAc group. acs.org

Another approach involves the in situ formation of lithiated pyridine (B92270) and its addition reaction to protected aldehydo sugar derivatives, such as 2,4:3,5-di-O-benzylidene-aldehydo-D-lyxose. tandfonline.com This method has been used for the synthesis of D-lyxofuranosyl-pyridine C-nucleosides. tandfonline.com

Chemo-Enzymatic Approaches to Lyxofuranosyl Nucleoside Analogues

Chemo-enzymatic methods offer an alternative or complementary route to synthesizing lyxofuranosyl nucleoside analogues, often providing improved stereoselectivity or milder reaction conditions. While specific examples focusing solely on alpha-D-lyxofuranose in chemo-enzymatic nucleoside synthesis were not extensively detailed in the search results, enzymatic approaches are generally explored for nucleoside synthesis. For example, enzymatic synthesis using phosphorylation-condensation cascades from pentose (B10789219) and nucleobase substrates has been reported for C-nucleosides. researchgate.net The synthesis of 4'-thio-beta-D-arabinofuranosylcytosine monophosphate and triphosphate has also been achieved through chemical and enzymatic methods, suggesting the potential for similar strategies with lyxofuranose derivatives. ingentaconnect.com

Carbasugar and Iminosugar Analogues of this compound

Carbasugar and iminosugar analogues replace the oxygen atom in the furanose ring with a carbon or nitrogen atom, respectively. These modifications can significantly impact the conformational flexibility and biological interactions of the molecule.

The synthesis of carbasugar analogues of lyxofuranose has been explored. For instance, a stereoselective approach to 4a-carba-alpha-D-lyxofuranose from D-ribose has been reported, involving a one-pot conversion using the Tebbe reagent. researchgate.netresearchgate.net This cascade reaction sequence includes methylenation, cleavage of the isopropyl group, carbocyclization, and further methylenation. researchgate.netresearchgate.net Another study described the synthesis of a carba-sugar analogue to enhance stability, utilizing a Prins reaction followed by enzymatic resolution. mdpi.comcore.ac.uk

Iminosugar analogues derived from lyxofuranose are also synthesized, often involving the introduction of a nitrogen atom into the sugar ring or at a peripheral position. The synthesis of 4-amino-4,5-dideoxy-L-lyxofuranose, a potent fucosidase inhibitor, has been achieved from D-ribose. researchgate.net This synthesis involved a nitrone intermediate. researchgate.net Another example is the synthesis of N-benzyl-3,5-dideoxy-3,5-imino-1,2-O-isopropylidene-beta-L-lyxofuranose, containing a four-membered azetidine (B1206935) ring system, with the absolute configuration determined using L-arabinose as a starting material. iucr.org

Modified Lyxofuranose Scaffolds for Chemical Biology Probes

Modified lyxofuranose scaffolds are developed as chemical biology probes to investigate biological processes. These modifications can include the incorporation of reporter groups, reactive handles, or structural alterations to modulate interactions with biological targets.

Research involves creating lyxofuranose derivatives with specific functionalities for probing biological systems. For example, the synthesis of 1-azido-analogues of D-ribitol-5-phosphate, derived from D-ribose, has been explored as metabolic labeling probes to study ribitol-5-phosphate within cell-surface glycans. whiterose.ac.uk While this example focuses on ribitol, similar strategies can be applied to lyxofuranose to create probes for studying specific glycosylation pathways or interactions. The synthesis of spirocyclic amino acids derived from 6-deoxy-L-lyxofuranose has also been reported as part of the chemistry of sugar hydantoins, which can serve as scaffolds for chemical biology studies. mdpi.comcore.ac.ukresearchgate.netox.ac.uk

Development of Novel Lyxofuranose-based Molecules with Biological Activity (Non-Clinical Focus)

Lyxofuranose serves as a building block for the development of novel molecules exhibiting various biological activities, explored in a non-clinical context. This includes the synthesis and evaluation of compounds for potential use as enzyme inhibitors, antiviral agents, or antimicrobial agents.

Studies have synthesized lyxofuranose analogues of hydantocidin (B162813), a natural spironucleoside, and evaluated their activity, particularly as inhibitors of glycogen (B147801) phosphorylase. mdpi.comcore.ac.uk Although hydantocidin is based on ribofuranose, the synthesis of lyxofuranose analogues allows for the investigation of how the change in sugar configuration affects biological activity. mdpi.comcore.ac.uk

Lyxofuranosyl nucleosides have been synthesized and tested for activity against viruses and for inhibition of cell growth. nih.govresearchgate.net For instance, 9-alpha-D-lyxofuranosyladenine showed activity against herpes simplex virus types 1 and 2 in vitro and in vivo. nih.govresearchgate.net Other lyxofuranosyl nucleoside analogues, such as 2'-fluoro-2'-deoxy-3'-C-ethynyl and 3'-C-vinyl-beta-D-lyxofuranosyl nucleosides, have been synthesized and evaluated against human tumor cell lines in vitro. tandfonline.com

Lyxofuranose derivatives have also been incorporated into more complex structures with potential biological activity. For example, ochraceopyronide, a rare alpha-pyrone-C-lyxofuranoside isolated from a fungus, has shown antimicrobial activity against various bacteria and fungi. mdpi.com Lyxofuranose is also mentioned as a furanose sugar that can be part of substituted monocyclic heterocyclyl groups in lantibiotic-based compounds having antimicrobial activity. google.com

The synthesis of galloyl-derivatives of 2-C-hydroxymethyl-branched sugars derived from D-lyxose and other sugars has been reported, and their biological activities, such as antioxidant and antimicrobial effects, have been compared with other gallotannins. nih.gov

Lyxofuranose-based structures are also explored in the context of conformationally restricted nucleoside analogues, which can exhibit improved enzymatic recognition and enhance base stacking and backbone pre-organization. core.ac.uk

Advanced Analytical and Spectroscopic Characterization Techniques for Alpha D Lyxofuranose and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of carbohydrates, including alpha-D-lyxofuranose, offering detailed information about the connectivity, stereochemistry, and conformation of molecules in solution.

Application of ¹H and ¹³C NMR for Structural Elucidation and Conformational Analysis

¹H and ¹³C NMR spectroscopy are fundamental for the initial structural assignment of this compound and its derivatives. The chemical shifts and coupling constants observed in ¹H NMR spectra provide information about the different proton environments and their spatial relationships. For instance, the anomeric proton (H-1) in furanose rings typically appears as a doublet, and its chemical shift and coupling constant (J₁‚₂) can help differentiate between alpha and beta anomers and provide insights into the furanose ring conformation. mdpi.combeilstein-journals.org

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts of carbon atoms are highly sensitive to their electronic environment and hybridization, allowing for the assignment of each carbon in the molecule. ebi.ac.ukresearchgate.net Computational studies have been conducted to calculate ¹³C NMR chemical shifts for this compound and other saccharides, comparing theoretical values with experimental data to aid in assignments and understand factors influencing shifts, such as solvent effects and torsional motions. ebi.ac.ukresearchgate.net

For example, computational studies have investigated the ¹³C NMR chemical shifts for this compound using ab initio and density-functional theory levels. These studies showed that methods like B3LYP(TZVP) and BP86(TZVP) are cost-efficient for calculating NMR chemical shifts of carbohydrates. ebi.ac.ukresearchgate.net Deviations between calculated and measured shifts can occur, and using a reference compound structurally similar to saccharides, such as neat methanol, can improve accuracy. ebi.ac.ukresearchgate.net

Utilization of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) in Furanose Structural Characterization

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning signals in complex NMR spectra and establishing connectivity and spatial proximity between atoms.

COSY (COrrelation SpectroscopY): ¹H-¹H COSY experiments reveal correlations between protons that are coupled to each other through typically two or three bonds. researchgate.netscience.gov This helps in tracing the connectivity of protons within the sugar ring and side chains.

HSQC (Heteronuclear Single Quantum Coherence): ¹H-¹³C HSQC experiments show correlations between protons and the carbons to which they are directly attached (one-bond correlations). researchgate.netscience.govemerypharma.com This is invaluable for assigning carbon signals based on known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): ¹H-¹³C HMBC experiments reveal correlations between protons and carbons that are separated by two to four (or sometimes five) bonds. researchgate.netscience.govemerypharma.com These long-range correlations are essential for establishing connectivity across glycosidic linkages and identifying the positions of substituents. For instance, a weak but diagnostic HMBC cross peak from H-4' to the anomeric carbon C-1' can support the furanose nature of a sugar ring. mdpi.com

NOESY (Nuclear Overhauser Enhancement SpectroscopY): NOESY experiments reveal correlations between protons that are spatially close to each other, regardless of the number of bonds separating them. science.govprinceton.edu These through-space correlations are vital for determining the relative stereochemistry and conformation of the furanose ring and its substituents. For example, NOE experiments have been used to confirm the configuration at stereocenters in furanose derivatives. beilstein-journals.org

The combined application of these 2D NMR techniques allows for the complete assignment of ¹H and ¹³C NMR spectra and provides detailed information about the three-dimensional structure of this compound and its derivatives in solution. mdpi.comuqac.cascience.gov

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is a powerful technique that provides a definitive determination of the three-dimensional structure of a molecule in the solid state, including the precise positions of atoms and their bond lengths and angles. researchgate.netcapes.gov.br This technique is particularly valuable for confirming structures deduced from NMR and other spectroscopic methods and for resolving ambiguities in stereochemistry and conformation.

For this compound derivatives, X-ray crystallography has been used to confirm the configuration at specific carbon atoms, such as the anomeric center or substituted positions. researchgate.net It can also provide detailed information about the conformation of the furanose ring in the crystal lattice. researchgate.netcapes.gov.br For example, X-ray crystallographic analysis of a ribofuranose analog revealed the five-membered ring's conformation. capes.gov.br While direct X-ray crystal structures of this compound itself might be less common due to its potentially amorphous nature or difficulty in obtaining suitable crystals, the technique is routinely applied to crystalline derivatives to provide unequivocal structural proof. researchgate.netmdpi.com

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular mass of this compound and its derivatives and to obtain information about their fragmentation patterns. researchgate.netresearchgate.net This technique is highly sensitive and can be used to confirm the molecular formula and identify the presence of specific functional groups.

Different ionization techniques can be employed in MS, such as Electron Ionization (EI) or Electrospray Ionization (ESI). rsc.orgacdlabs.com Hard ionization methods like EI can cause significant fragmentation, providing characteristic fragment ions that can be used to deduce structural information. researchgate.netacdlabs.com Soft ionization methods like ESI typically produce a prominent molecular ion peak, which is useful for confirming the molecular weight. rsc.orgacdlabs.com High-resolution mass spectrometry (HRMS) provides accurate mass measurements, allowing for the determination of the elemental composition of the molecule and its fragments. mdpi.comrsc.org

Analysis of the fragmentation pattern in MS can provide insights into the structure of the carbohydrate ring and the positions of substituents. acdlabs.comresearchgate.net While specific fragmentation pathways for this compound may require detailed study, general principles of carbohydrate fragmentation in MS are well-established and can be applied. researchgate.netnih.gov

Infrared (IR) and Circular Dichroism (CD) Spectroscopy for Functional Group and Conformational Insights

Infrared (IR) and Circular Dichroism (CD) spectroscopy provide complementary information about the functional groups present in this compound and its derivatives and their conformational properties.

IR spectroscopy measures the vibrational modes of a molecule, providing characteristic absorption bands corresponding to different functional groups such as hydroxyl (O-H), carbonyl (C=O), and carbon-oxygen (C-O) stretches. mdpi.comrsc.orgnih.gov The position and intensity of these bands can be used to identify the presence of specific functionalities and can also be sensitive to the molecular environment and hydrogen bonding. mdpi.comnih.govnist.gov For instance, the carbonyl stretching frequencies in the IR spectra of lactones derived from lyxose can indicate the size of the lactone ring. nist.gov

Circular Dichroism (CD) spectroscopy is a valuable technique for studying the conformation of chiral molecules, such as carbohydrates, in solution. nih.govresearchgate.netgoogle.com CD measures the differential absorption of left and right circularly polarized light, which is related to the molecule's three-dimensional structure and the presence of chromophores in a chiral environment. ulpgc.esacs.org For carbohydrates, CD signals can arise from inherent chromophores or from derivatization with chromophoric groups. Changes in the CD spectrum with temperature or solvent can provide information about conformational changes or equilibria. CD studies have been used to examine the conformational properties and secondary structures of carbohydrate-based molecules, including those derived from this compound. nih.govresearchgate.netmolaid.com

Future Directions and Emerging Research Avenues in Alpha D Lyxofuranose Chemistry

Advances in Chemoenzymatic and De Novo Synthetic Pathways

The efficient and stereoselective synthesis of alpha-D-Lyxofuranose and its derivatives remains a crucial area of research. Traditional chemical synthesis methods, such as the glycosylation of purine (B94841) and pyrimidine (B1678525) aglycons with protected lyxofuranose derivatives, have been employed to produce lyxofuranosyl nucleosides. nih.gov However, the development of more streamlined and environmentally benign approaches is an active area of investigation.

Chemoenzymatic synthesis, which combines chemical and enzymatic transformations, offers a powerful route to achieve high stereo- and regioselectivity. Research in the synthesis of other furanose-containing molecules, such as bicyclic nucleosides derived from ribofuranose or xylofuranose (B8766934), has demonstrated the utility of enzymes like lipases in achieving selective modifications. nih.govnih.govfishersci.com Adapting and developing similar chemoenzymatic strategies specifically for this compound could lead to more efficient access to complex lyxofuranose building blocks.

Furthermore, de novo synthetic approaches, which construct the sugar ring from simpler, non-carbohydrate precursors, are being explored for furanose systems. wikipedia.org These strategies offer the potential for greater control over stereochemistry and the introduction of diverse functional groups. Future research will likely focus on developing novel de novo routes tailored for the synthesis of this compound, potentially incorporating organocatalysis or other modern synthetic methodologies to enhance efficiency and selectivity. The lack of a systematic method for synthesizing all alpha-nucleosides highlights the ongoing need for advancements in this area for various alpha-furanosides, including this compound. fishersci.dk

Exploration of this compound in Glycoscience and Advanced Materials Research

Glycoscience, the study of the structure, function, and biosynthesis of carbohydrates, provides a broad framework for investigating the potential roles of this compound. While less common in biological systems than other pentoses, its unique stereochemistry could impart distinct properties to glycoconjugates or modified carbohydrates. Research into the biological roles of less common sugars often reveals unexpected functions in cellular recognition, signaling, or immune responses. easychem.org

In advanced materials research, carbohydrates and their derivatives are increasingly utilized as renewable and chiral building blocks. The rigid furanose ring structure of this compound, combined with its multiple hydroxyl groups, makes it a promising scaffold for the construction of novel materials. Studies on other modified furanose sugars, such as xylofuranose derivatives, have shown their utility as chiral templates and precursors for biologically active products and catalytic ligands in polymer synthesis. nih.govprotocols.io

Specifically, the incorporation of this compound into polymeric structures, dendrimers, or self-assembling systems could lead to the development of new biomaterials with tailored properties. Research has already shown that derivatives of C-glycosyl this compound can form defined secondary structures, relevant to the design of peptidomimetics and novel polymeric architectures. chemicalbook.comcharchem.org Future work will likely explore the synthesis of lyxofuranose-containing glycopolymers, hydrogels, or composite materials and investigate their potential applications in areas such as drug delivery, tissue engineering, or sensing.

Integration of Artificial Intelligence and Machine Learning for Predictive Modeling and Molecular Design

The increasing complexity of synthetic routes and the vast chemical space of carbohydrate derivatives make computational tools invaluable for accelerating research. Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research, including carbohydrate chemistry. fishersci.atwikipedia.orgnih.gov These technologies can be applied to predict reaction outcomes, optimize synthetic pathways, and design molecules with desired properties. fishersci.cawikipedia.org

For this compound chemistry, AI and ML can be integrated in several ways. Predictive modeling can be used to forecast the stereochemical outcome of glycosylation reactions or other transformations involving lyxofuranose. fishersci.ca By training algorithms on existing carbohydrate synthesis data, researchers can identify optimal reaction conditions and catalysts, reducing the need for extensive experimental screening. fishersci.at

Furthermore, ML algorithms can be employed in molecular design to identify novel lyxofuranose derivatives with potential bioactivity or desirable material properties. nih.gov By analyzing structure-activity relationships or structure-property relationships, AI can suggest modifications to the this compound scaffold that are likely to enhance performance for specific applications. mpg.de The application of AI/ML to carbohydrate systems, including the prediction of glycan properties and functions, underscores the potential for these tools to advance our understanding and utilization of sugars like this compound. nih.gov

Investigations into Novel Lyxofuranose Linkages and Supramolecular Architectures

The exploration of novel ways to link this compound units together or to other molecules, as well as its incorporation into supramolecular assemblies, represents a fertile ground for future research. Beyond the standard glycosidic linkages found in oligosaccharides, the synthesis and study of lyxofuranose derivatives with non-glycosidic linkages, such as C-glycosidic, N-glycosidic, or even non-carbohydrate linkers, can lead to molecules with altered stability, conformation, and biological activity. Research into (pseudo)amide-linked oligosaccharide mimetics, including those derived from lyxofuranose amino acids, has already demonstrated the ability to form defined supramolecular structures stabilized by hydrogen bonding. charchem.org

The inherent chirality and the presence of multiple hydrogen bonding sites in this compound make it an attractive building block for supramolecular chemistry. fishersci.canih.gov Future research can focus on designing lyxofuranose-based receptors, sensors, or self-assembling systems that utilize non-covalent interactions like hydrogen bonding, π-π stacking, or van der Waals forces to create complex architectures. nih.govcenmed.com Examples from related furanose chemistry, such as the formation of spirocyclic systems involving ribofuranose, highlight the potential for constructing novel and rigid molecular frameworks incorporating the lyxofuranose moiety. nih.govrnceus.comfishersci.ca

Q & A

Q. Resolution Strategy :

Cross-validate solvents : Compare data in polar (CD₃CN) vs. non-polar (CDCl₃) solvents.

Variable-temperature NMR : Assess conformational flexibility via relaxation times.

MD simulations : Model hydrogen-bond dynamics (e.g., 16-membered helical structures in octamers) .

Basic: What are the best practices for designing experiments to study α-D-lyxofuranose’s hydrogen-bonding networks?

Methodological Answer:

- Controlled solvent systems : Use deuterated solvents (e.g., CDCl₃, DMSO-d₆) to isolate solvent effects on hydrogen bonding .

- Isotopic labeling : Incorporate C or N to track hydrogen-bond donors/acceptors via 2D NMR (e.g., HSQC).

- Comparative analysis : Contrast monomeric vs. oligomeric systems to identify cooperative bonding.

Q. Example Design Table :

| System | Technique | Key Parameter Monitored |

|---|---|---|

| Monomer | IR | O-H stretch (3200–3600 cm⁻¹) |

| Octamer | NOESY | Inter-residue NOE correlations |

Advanced: How can computational methods complement experimental data in analyzing α-D-lyxofuranose’s conformational stability?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate solvent effects on helix formation (e.g., chloroform destabilizes hydrogen bonds vs. TFE stabilization) .

- DFT calculations : Optimize geometries and calculate NMR chemical shifts for comparison with experimental data.

- Free-energy landscapes : Identify dominant conformers using metadynamics.

Case Study : MD simulations of octamer 10 in TFE showed 80% occupancy of helical conformers, aligning with CD data .

Basic: What statistical frameworks are recommended for analyzing α-D-lyxofuranose’s structure-activity relationships (SAR)?

Methodological Answer:

- Multivariate regression : Correlate substituent electronic parameters (Hammett σ) with reaction rates.

- Principal Component Analysis (PCA) : Reduce dimensionality in spectroscopic datasets (e.g., IR frequencies, NMR shifts).

- Bayesian inference : Quantify uncertainty in conformational populations from NMR integrals.

Reference : emphasizes rigor in statistical justification for EE projects .

Advanced: How can researchers address ethical and reproducibility challenges in α-D-lyxofuranose studies?

Methodological Answer:

- Data transparency : Share raw NMR FIDs, crystallographic .cif files, and MD trajectories via repositories like Zenodo.

- Replication protocols : Publish step-by-step synthetic procedures with failure analyses (e.g., glycosylation side products).

- Ethical synthesis : Adopt green chemistry principles (e.g., catalytic methods) to minimize hazardous waste.

Reference : mandates permissions for reused data and clear documentation .

Basic: How should α-D-lyxofuranose research questions be formulated to align with FINER criteria?

Methodological Answer:

- Feasible : Ensure access to chiral starting materials (e.g., D-lyxose) and advanced instrumentation (e.g., 600 MHz NMR).

- Novel : Explore understudied applications (e.g., glycomimetics in drug delivery).

- Ethical : Avoid animal testing unless explicitly required for biological studies.

Example Question : “How do C-2/C-5 stereoelectronic effects in α-D-lyxofuranose octamers influence helical stability in non-aqueous solvents?”

Reference : advocates FINER for rigorous question design .

Advanced: What interdisciplinary approaches can elucidate α-D-lyxofuranose’s role in supramolecular assemblies?

Methodological Answer:

- Single-crystal XRD : Resolve hydrogen-bonding motifs in crystalline oligomers.

- SAXS : Probe solution-phase helical persistence lengths.

- Collaborative workflows : Partner with biophysicists to model membrane interactions of lyxofuranose-based glycoconjugates.

Reference : ’s octamer study demonstrates synergy between NMR and CD .

Tables and Data Presentation Guidelines (per and ):

- Tables : Use Word tables with Roman numerals, footnotes (e.g., Solvent: CDCl₃), and self-explanatory titles.

- Figures : Label axes clearly (e.g., “Wavenumber (cm⁻¹)” in IR spectra) and highlight statistically significant differences.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.